

5-Iodo-2-aminoindane: A Technical Overview for Researchers

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Compound of Interest

Compound Name: **5-Iodo-2-aminoindane**

Cat. No.: **B145790**

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Introduction: **5-Iodo-2-aminoindane** (5-IAI) is a psychoactive compound and a rigid analogue of p-iodoamphetamine (PIA).^{[1][2]} It belongs to the 2-aminoindane family of drugs and is structurally related to amphetamine.^{[3][4][5]} Developed in the 1990s by a team at Purdue University led by David E. Nichols, 5-IAI was initially investigated for its potential as a non-neurotoxic analogue of PIA.^{[4][6][7]} It has since been identified as a novel psychoactive substance (NPS) in recreational drug markets, often marketed as a "legal high" with effects similar to MDMA.^{[1][3][8]} This document provides a comprehensive technical overview of its chemical properties, synthesis, and mechanism of action for researchers and drug development professionals.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for **5-Iodo-2-aminoindane** is 5-iodo-2,3-dihydro-1H-inden-2-amine.^{[1][3][6]} Its core structure consists of a 2,3-dihydro-1H-indene (indane) scaffold, which is a fused benzene and cyclopentane ring system.^[3] An iodine atom is substituted at the 5-position of the benzene ring, and an amino group is attached to the 2-position of the cyclopentane ring.^[3]

Chemical and Physical Properties

The key chemical and physical properties of **5-Iodo-2-aminoindane** are summarized in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Reference(s)
IUPAC Name	5-iodo-2,3-dihydro-1H-inden-2-amine	[3] [6]
Synonyms	5-IAI, 5-iodo-2-aminoindan	[3] [6]
CAS Number	132367-76-1	[3] [4] [6]
Molecular Formula	C ₉ H ₁₀ IN	[3] [4] [6]
Molar Mass	259.090 g·mol ⁻¹	[3] [4] [6]
Appearance	Powder	[6]
Purity	≥98.0%	[6]
Solubility	DMF: 0.3 mg/ml; DMSO: 0.5 mg/ml; Methanol: 1 mg/ml	[6] [9]
Storage	-20°C	[6] [9]
Stability	≥ 2 years (at -20°C)	[6]
Canonical SMILES	C1C(CC2=C1C=CC(=C2)I)N	[3]
InChI Key	BIHPYCDDPGNWQO-UHFFFAOYSA-N	[3] [4]

Experimental Protocols: Synthesis

The synthesis of **5-iodo-2-aminoindane** can be achieved through various routes. A common approach involves the modification of an indanone or indene precursor, or the cyclization of a substituted phenylpropanoic acid.[\[5\]](#)[\[10\]](#) A specific method for synthesizing the enantiomer (S)-5-iodo-2-aminoindan hydrochloride has been described, starting from (S)-Phenylalanine.[\[11\]](#)

General Synthetic Protocol Overview:[\[3\]](#)[\[11\]](#)

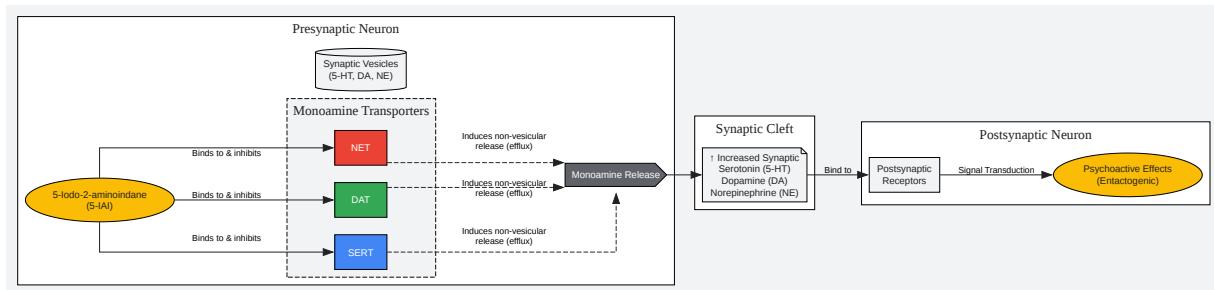
- Starting Material Protection: The synthesis often begins with a suitable precursor like (S)-Phenylalanine. The amino group is protected, for example, with a trifluoroacetyl group, to prevent unwanted side reactions during subsequent steps.[\[11\]](#)

- Iodination: An iodine atom is introduced onto the aromatic ring at the desired position (para-to the eventual cyclopentane ring fusion). This is an electrophilic aromatic substitution reaction, which can be accomplished using reagents such as iodine (I_2) and potassium iodate (KIO_4) in the presence of sulfuric acid and acetic acid.[3][11]
- Cyclization: The protected and iodinated intermediate undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring system.[10][11]
- Reduction and Amination: The ketone group of the indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride ($NaBH_4$).[11] This intermediate alcohol is then further reduced to the indane scaffold using a reagent system such as triethylsilane and boron trifluoride etherate ($BF_3 \cdot Et_2O$).[11] If starting from an indanone without the amino group already present, this stage would involve reductive amination steps to introduce the amine at the 2-position.
- Deprotection and Salt Formation: The protecting group (e.g., trifluoroacetyl) is removed from the amino group, typically under basic conditions (e.g., K_2CO_3 solution).[11] The final product, **5-iodo-2-aminoindane**, can then be isolated as a free base or converted to a salt, such as the hydrochloride salt, by treatment with an acid (e.g., saturated HCl in ether) to improve stability and handling.[11]

Pharmacology and Mechanism of Action

5-IAI's primary pharmacological effect is as a releasing agent for the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][6] It also acts as a monoamine uptake inhibitor.[1] Its relative potency for monoamine release is serotonin > dopamine > norepinephrine.[4] The compound interacts with the respective monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—to induce the non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3][4] This increase in synaptic monoamine levels is responsible for its psychoactive and entactogenic effects, which are reported to be similar to those of MDMA.[1][4][8]

Additionally, 5-IAI exhibits affinity for several serotonin receptors, including 5-HT_{1a}, 5-HT_{2a}, 5-HT_{2n}, and 5-HT_{2c}, as well as α_2 -adrenergic receptors.[4][8]



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Figure 1: Mechanism of action for **5-iodo-2-aminoindane** (5-IAI).

Safety and Toxicology

While developed as a potentially non-neurotoxic substance, studies in rodents suggest that 5-IAI can cause mild serotonergic neurotoxicity at very high doses, though it is less neurotoxic than its amphetamine counterpart, p-iodoamphetamine (pIA).^{[4][6][7]} A single 40 mg/kg dose in rats was shown to significantly reduce serotonin uptake sites and hippocampal serotonin levels.^{[6][7][9]} There are no published studies on the pharmacological and toxicological effects of 5-IAI in humans.^[1] The compound is intended for research and forensic purposes only and is not for human or veterinary use.^[6] Standard hazard statements indicate it may be harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.^[6]

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